molecular formula C12H14FNO2 B15224514 Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B15224514
M. Wt: 223.24 g/mol
InChI Key: PHLYYRVFFGPBHL-LLVKDONJSA-N
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Description

Methyl (R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a fluorinated tetrahydronaphthalene derivative featuring a methyl ester group at position 1, an amino group at position 5, and a fluorine atom at position 2. The (R)-stereochemistry at the 5-position distinguishes it from racemic or (S)-configured analogs. This compound is typically synthesized via multi-step routes involving sulfonamide coupling, halogenation, or nucleophilic substitution, as inferred from methodologies in related naphthalene derivatives . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. It is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-modulating pathways .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl (5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

PHLYYRVFFGPBHL-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)F

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the naphthalene ring system using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: Introduction of the amino group through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Esterification: Formation of the methyl ester group through esterification of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Pharmaceuticals: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for various industrial applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative attributes are outlined below:

Compound Name Substituents Physical Form Solubility (Polar Solvents) Commercial Availability (Price for 500mg) Key Differentiators
Methyl (R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl 5-amino (R-configuration), 3-fluoro, 1-methyl ester, HCl salt White crystalline solid High (due to HCl salt) Not explicitly listed Unique 3-fluoro and 5-amino (R) combination; potential for enhanced bioactivity
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl 4-amino, 1-methyl ester, HCl salt Powder Moderate to high €2,089.00 Amino group at position 4; lacks fluorine; stereochemistry unspecified
5,6-Difluorooxindole Oxindole core with 5,6-difluoro substituents Crystalline solid Low Not listed Oxindole scaffold; dual fluorine substituents; distinct heterocyclic framework
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine 2-amino, 5,5,8,8-tetramethyl Oily liquid Low Not listed Methyl-rich hydrophobic core; lacks ester or fluorine groups
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid 1-carboxylic acid Solid Low (free acid) Not listed Free acid form; no amino or fluorine substituents

Structural and Functional Insights

  • Fluorine Substitution: The 3-fluoro group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl. This modification may improve blood-brain barrier penetration in CNS-targeted applications .
  • Amino Group Position: The 5-amino substituent (vs. 4-amino in the CymitQuimica analog) could alter receptor-binding affinity. For instance, in kinase inhibitors, positional shifts of amino groups significantly impact selectivity .
  • Stereochemistry : The (R)-configuration at position 5 may confer superior enantioselective activity compared to racemic mixtures, as seen in chiral naphthalene-based therapeutics .

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